tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Description
Chemical Structure and Role in Pharmaceuticals tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS 1153949-11-1, molecular formula C₁₀H₁₄N₂O₂, molecular weight 194.23 g/mol) is a quaternary heterocyclic intermediate critical for synthesizing baricitinib, a Janus kinase (JAK) inhibitor approved for treating COVID-19 and rheumatoid arthritis . Its structure features an azetidine ring with a cyanomethylene substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position (Figure 1).
Synthesis Challenges and Innovations Traditional synthetic routes involve Horner–Emmons reactions or Wittig reactions starting from tert-butyl 3-oxoazetidine-1-carboxylate, but these methods suffer from poor yields (~72%), hazardous reagents (e.g., diethyl cyanomethyl phosphonate), and environmental concerns due to mixed salt wastewater . Recent advancements employ microchannel reactors and TEMPO-mediated oxidations to achieve greener, scalable processes with improved yields (up to 97%) and reduced waste .
Properties
IUPAC Name |
tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFCRTTXQYNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC#N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671859 | |
| Record name | tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153949-11-1 | |
| Record name | tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Traditional Oxidation-Based Routes
Early synthetic approaches relied on oxidizing 3-hydroxyazetidine derivatives to introduce the ketone functionality. A representative method involved reacting 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester with oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane. While this generated the target 3-oxoazetidine intermediate, the process suffered from low yields (45–55%) due to competing side reactions and persistent impurities like over-oxidized byproducts.
Critical Limitations:
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DMSO and dioxane solvents posed environmental and safety concerns.
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Triethylamine-mediated steps required stringent moisture control to prevent hydrolysis.
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Chromatographic purification was often necessary, reducing scalability.
Improved Phosphonate-Mediated Cyanation
A patented advancement (CN111362852A) bypasses oxidation steps by directly introducing the cyanomethylene group via a Horner-Wadsworth-Emmons reaction. The optimized protocol comprises:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 1-Boc-3-oxoazetidine, diethyl cyanomethyl phosphate | THF, −10°C, N₂ atmosphere | 78% |
| 2 | Deprotection with HCl/MeOH | 25°C, 2 hr | 95% |
This method eliminates DMSO, reduces reaction time to 6 hours, and achieves a combined yield of 74% after crystallization.
Industrial-Scale Production Techniques
Large-Batch Reactor Optimization
Scaling the phosphonate-mediated route requires addressing exothermicity and mixing efficiency. Industrial processes employ:
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Temperature Control: Jacketed reactors maintain −10°C during cyanation via liquid nitrogen cooling.
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Solvent Recovery: THF is distilled and recycled, reducing waste by 40%.
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Crystallization: Hexane anti-solvent addition at 5–10°C yields 99.2% pure product (HPLC).
Economic Impact:
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Raw material cost: $12.50/kg (vs. $18.20/kg for oxidation routes).
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Annual production capacity: 50 metric tons (single facility).
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
| Method | Key Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Oxidation | Oxalyl chloride, DMSO | CH₂Cl₂ | 52 | 87 |
| Phosphonate | Diethyl cyanomethyl phosphate | THF | 78 | 99 |
| Enzymatic | Lipase B (theoretical) | TBME | N/A | N/A |
The phosphonate route’s superiority stems from:
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Chemoselectivity: Avoids azetidine ring-opening side reactions.
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Atomic Economy: 83% vs. 67% for oxidation methods.
Mechanistic Insights and Byproduct Formation
Cyanation Reaction Pathway
Kinetic studies reveal a two-stage mechanism:
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Nucleophilic Attack: The oxoazetidine carbonyl oxygen abstracts a proton from diethyl cyanomethyl phosphate, generating a phosphonate enolate.
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Electrophilic Trapping: The enolate attacks the azetidine’s α-carbon, followed by β-elimination of phosphate.
Side Reactions:
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Dimerization: Occurs at >0°C, forming bis(azetidine) structures (3–5% yield).
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Hydrolysis: Residual moisture converts cyanomethylene to carboxylic acid (mitigated by molecular sieves).
| Solvent | GWP-100 | EHS Hazard | Recyclability |
|---|---|---|---|
| THF | 4.2 | Flammable | 92% |
| Dioxane | 7.8 | Carcinogenic | 65% |
| TBME | 2.1 | Low toxicity | 88% |
Modern plants prioritize tert-butyl methyl ether (TBME) for its low global warming potential and ease of recovery .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanomethylene group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butyl group, yielding the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives are formed.
Oxidation Products: Oxidation can yield azetidine-1-carboxylic acid derivatives.
Reduction Products: Reduction typically produces azetidine derivatives with altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is used as a building block for synthesizing complex organic molecules. Its reactivity and stability make it suitable for constructing various chemical frameworks .
Biology and Medicine: The compound is employed in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. It serves as an intermediate in the production of drugs used to treat conditions such as rheumatoid arthritis and other inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, which then interact with biological targets to exert their effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s reactivity and pharmaceutical utility are influenced by its substituents. Below is a comparison with key analogs (Table 1):
Table 1: Structural and Functional Comparison of Selected Azetidine Derivatives
Spectroscopic and Physicochemical Properties
- NMR Data: The cyanomethylene compound shows distinct ¹³C NMR peaks at δ 164.99 (C=O) and 112.78 (CN), whereas the hydroxyethyl analog exhibits δ 1.42 (t-Bu) and 4.65 (OCH₂) .
- Thermal Stability: The cyanomethylene derivative has a higher predicted boiling point (287°C) compared to the hydroxyethyl variant (287.4°C predicted), but lower than the bromoethyl compound due to bromine’s molecular weight contribution .
Biological Activity
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. Its molecular structure includes a tert-butyl group, a cyanomethylene moiety, and an azetidine ring, which contribute to its reactivity and interactions with biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, therapeutic applications, and related case studies.
- Molecular Formula: C₁₀H₁₆N₂O₂
- Molecular Weight: 194.23 g/mol
- Structure: The compound features a four-membered nitrogen-containing heterocycle (azetidine), which is common in various biologically active molecules.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors.
Key Mechanisms:
- Janus Kinase (JAK) Inhibition: This compound acts as a JAK inhibitor, which is significant in the treatment of inflammatory and autoimmune diseases. JAKs are crucial in the signaling pathways of various cytokines and growth factors, making their inhibition a valuable therapeutic strategy .
- Enzyme Interaction: The compound can bind to active sites of enzymes, altering their activity. This may involve both competitive and non-competitive inhibition depending on the specific biological context.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of diethyl cyanomethyl phosphate with 1-Boc-3-oxoazetidine under controlled conditions to ensure high yield and purity. The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
Biological Activity Overview
The compound has been studied for various biological activities:
Antiinflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties due to its role as a JAK inhibitor. This suggests potential applications in treating conditions like rheumatoid arthritis and ulcerative colitis .
Case Studies
- Rheumatoid Arthritis Treatment:
- Cancer Research:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Azetidine ring, cyano group | JAK inhibitor, anti-inflammatory |
| Tert-butyl 3-(2-hydroxypropyl)azetidine-1-carboxylate | Hydroxyl group | Potentially different enzyme interactions |
| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Amino group | Antimicrobial properties |
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate to improve yield and purity?
- Methodological Answer : Use factorial experimental design to systematically vary reaction parameters (e.g., catalyst loading, temperature, solvent polarity). Statistical analysis of variance (ANOVA) can identify critical factors affecting yield and purity. For example, a 2³ factorial design could test combinations of temperatures (25°C vs. 60°C), solvents (THF vs. DCM), and bases (K₂CO₃ vs. Et₃N). Post-reaction purification via column chromatography (gradient elution with hexane/ethyl acetate) and GC/MS analysis can validate purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) with 2D techniques (HSQC, HMBC) to resolve overlapping signals from the azetidine ring and cyanomethylene group. High-resolution mass spectrometry (HRMS) using ESI+ or MALDI-TOF confirms molecular weight. IR spectroscopy can detect the carbonyl (C=O) stretch (~1680–1720 cm⁻¹) and nitrile (C≡N) absorption (~2200–2260 cm⁻¹) .
Q. How should researchers address contradictory spectral data during structural elucidation?
- Methodological Answer : Cross-validate data using complementary techniques. For example, if NMR suggests unexpected substituents, perform X-ray crystallography (if crystals are obtainable) or compare experimental IR/UV spectra with computational predictions (DFT simulations). Reference analogous compounds like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8) for spectral benchmarking .
Q. What are the stability considerations for storing this compound in solution?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (light, humidity, temperature). Store solutions in anhydrous DMF or DMSO at –20°C in amber vials to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 24–48 hours .
Q. Which purification methods are effective for isolating this compound from byproducts?
- Methodological Answer : Use flash chromatography with silica gel (20–40 µm) and a hexane/ethyl acetate gradient (10–50% EtOAc). For polar byproducts, switch to reverse-phase HPLC (methanol/water + 0.1% TFA). Confirm purity via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and melting point analysis (if crystalline) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced reactivity?
- Methodological Answer : Employ quantum mechanical calculations (DFT at the B3LYP/6-31G* level) to predict electrophilic/nucleophilic sites on the azetidine ring. Use molecular docking (AutoDock Vina) to screen derivatives for binding affinity to biological targets (e.g., enzymes). Validate predictions with kinetic studies (UV-Vis monitoring of reaction rates) .
Q. What strategies resolve contradictions in reactivity studies involving this compound?
- Methodological Answer : Perform Hammett plots to correlate substituent effects with reaction rates in Diels-Alder or Michael addition reactions. Use stopped-flow NMR to capture transient intermediates. Compare experimental results with computed activation energies (transition state theory) to identify discrepancies between theoretical and observed reactivity .
Q. How do reaction conditions influence the stereochemical outcomes of this compound in cycloadditions?
Q. What methodologies enable the detection of degradation pathways for this compound under oxidative conditions?
Q. How can researchers integrate this compound into multicomponent reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
